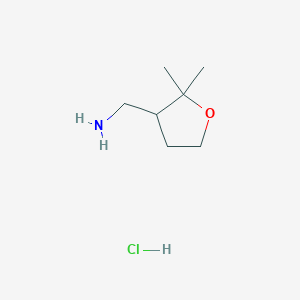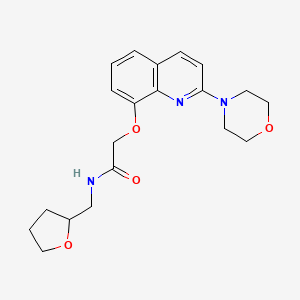
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine, also known as TTX-7, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Electrochromic Materials
A study by Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine and its alternation with various thiophenes to design and electropolymerize donor–acceptor–donor (D–A–D) monomers. These polymers demonstrated significant electrochromic properties, showing color changes and optical contrasts, especially in the near-infrared region, which suggests their potential for creating electrochromic devices with applications ranging from smart windows to display technologies (Ming et al., 2015).
Antibacterial Agents
Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazole, aiming to explore their antibacterial and antifungal activities. Their research highlighted the potential of thiadiazole derivatives as a basis for developing new drugs with antimicrobial properties, demonstrating the broad pharmacological applications of these compounds (Tamer & Qassir, 2019).
Synthesis Methods
El-Emary et al. (2005) focused on the synthesis of new thiazolo[3, 2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activity. Their work contributes to the methodology of synthesizing heterocyclic compounds incorporating thiadiazole structures, which could be further applied in medicinal chemistry for the development of new therapeutic agents (El-Emary et al., 2005).
properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-12(9-3-6-18-8-9)15-4-1-10(2-5-15)17-11-7-13-19-14-11/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSDZNUWILLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,5-Thiadiazol-3-yloxy)-1-(thiophene-3-carbonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2370665.png)
![4-(methylsulfonyl)-N-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-2-nitroaniline](/img/structure/B2370666.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2370668.png)
![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)
![1-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B2370672.png)
![Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2370673.png)

![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)
